molecular formula C22H28N2O2 B2924684 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954046-47-0

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No.: B2924684
CAS No.: 954046-47-0
M. Wt: 352.478
InChI Key: YTRFVYPGZDCKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic organic compound with the CAS Number 954046-47-0 and a molecular weight of 352.47 g/mol. Its molecular formula is C22H28N2O2 . This benzamide derivative features a distinct molecular architecture, combining a 4-ethylbenzamide group linked via a propyl chain to a 2-phenylmorpholino moiety. This structure suggests potential as a valuable scaffold in medicinal chemistry and pharmacological research, particularly for the development and study of compounds targeting neurological receptors or enzymes. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. The product is provided with comprehensive documentation and available for cold-chain transportation to ensure stability and purity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-18-9-11-20(12-10-18)22(25)23-13-6-14-24-15-16-26-21(17-24)19-7-4-3-5-8-19/h3-5,7-12,21H,2,6,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRFVYPGZDCKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves the condensation of 4-ethylbenzoic acid with 3-(2-phenylmorpholino)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halides or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Table 2: Heterocyclic Side Chain Influence

Compound Name Side Chain Biological Activity Potency/Outcome Reference
4-Ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5a) Piperazine + trifluoromethyl Antitumor (unspecified target) 81% yield; no potency data
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide (13i) Benzothiazolyl Kv1.3 ion channel blockade Potency comparable to PAP-1 (IC₅₀ ~100 nM)
3-(2-amino-6-phenylpyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]benzamide Morpholinopropyl + pyrimidine Adenosine A1/A2A receptor antagonism Attenuated catalepsy in Parkinson’s model
4-Ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide 2-Phenylmorpholino Not specified Morpholino may improve CNS penetration

Analysis: Morpholino-containing compounds (e.g., ) demonstrate CNS activity, suggesting the target compound may share this trait. Piperazine derivatives (e.g., ) often exhibit enhanced solubility but may differ in target selectivity compared to morpholino analogs.

Q & A

Basic Research Questions

Q. What are the critical structural motifs in 4-ethyl-N-(3-(2-phenylmorpholino)propyl)benzamide, and how do they influence its physicochemical properties?

  • Answer : The compound features a benzamide core, an ethyl group at the 4-position, a morpholino ring substituted with a phenyl group, and a propyl linker. The ethyl group enhances lipophilicity, potentially improving membrane permeability . The morpholino ring contributes to hydrogen-bonding interactions, while the propyl linker modulates conformational flexibility, affecting target binding . Solubility and stability can be predicted using logP calculations and pKa analysis of the morpholino nitrogen .

Q. What synthetic methodologies are typically employed to prepare this compound?

  • Answer : Synthesis involves multi-step reactions:

  • Step 1 : Preparation of the morpholino-propyl intermediate via nucleophilic substitution between 2-phenylmorpholine and 1-bromo-3-chloropropane .
  • Step 2 : Coupling the intermediate with 4-ethylbenzoyl chloride using triethylamine as a base in chloroform or DMF, followed by purification via column chromatography .
  • Key challenges include controlling byproducts during morpholino-propyl synthesis and optimizing reaction temperatures to avoid decomposition .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

  • Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 3.4–4.1 ppm for morpholino protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 423.2) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound?

  • Answer :

  • Solvent Screening : Replace DMF with THF to reduce side reactions; yields improved from 65% to 82% in .
  • Catalyst Use : Palladium-catalyzed coupling for aryl-alkyl bond formation (e.g., Suzuki-Miyaura for phenylmorpholino synthesis) .
  • Temperature Control : Lowering reaction temperature from 80°C to 60°C minimizes thermal degradation of the morpholino intermediate .

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Answer :

  • DEPT-135 NMR : Differentiates CH3_3, CH2_2, and CH groups to assign morpholino and propyl signals .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; for example, coupling between propyl CH2_2 and morpholino protons .
  • X-ray Crystallography : Definitive structural confirmation if crystalline material is obtainable .

Q. What strategies can address discrepancies in biological activity data across assays (e.g., varying IC50_{50} values)?

  • Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent solvent systems (e.g., DMSO concentration <0.1%) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain variability in cell-based vs. cell-free assays .
  • Docking Studies : Compare binding poses in silico to identify assay-specific conformational requirements .

Q. What are the potential off-target interactions of this compound, and how can they be mitigated in drug discovery?

  • Answer :

  • Profiling : Screen against kinase panels or GPCR libraries to identify off-target binding .
  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups) at the benzamide para-position to reduce promiscuity .
  • Pharmacophore Modeling : Align with target-specific features (e.g., morpholino as a hydrogen-bond acceptor) to improve selectivity .

Methodological Considerations

  • Data Tables :

    ParameterValue/TechniqueReference
    Synthetic Yield65–82% (optimized conditions)
    Purity (HPLC)>98%
    LogP (Predicted)3.2 ± 0.3
    Key NMR Shifts (δ, ppm)7.3 (benzamide), 3.7 (morpholino CH2_2)
  • Conflict Resolution : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) and repeat synthesis to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.